2-(4-Isopropylphenyl)imidazo[1,2-a]pyrimidine
Description
Properties
IUPAC Name |
2-(4-propan-2-ylphenyl)imidazo[1,2-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-11(2)12-4-6-13(7-5-12)14-10-18-9-3-8-16-15(18)17-14/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFOIFGYLQPQPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CN3C=CC=NC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylphenyl)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 4-isopropylbenzaldehyde with 2-aminopyrimidine under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropylphenyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation or alkylation using reagents like halogens or alkyl halides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyrimidine ring .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of imidazo[1,2-a]pyrimidine derivatives. For instance, 2-(4-Isopropylphenyl)imidazo[1,2-a]pyrimidine has shown promising activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic processes .
Antifungal Activity
Molecular docking studies indicate that imidazo[1,2-a]pyrimidines may possess antifungal properties comparable to established antifungal agents like voriconazole. These compounds have demonstrated effectiveness against Candida albicans, suggesting their potential use in treating fungal infections .
Anticancer Potential
Imidazo[1,2-a]pyrimidines are also being investigated for their anticancer properties. They have been identified as inhibitors of various cancer cell lines, including those resistant to conventional therapies. The ability of these compounds to inhibit specific signaling pathways involved in cancer progression presents a significant area for further research .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors like 2-aminoimidazole and various aryl substituents. Recent advancements in synthetic methodologies have improved yields and reduced reaction times, facilitating the exploration of numerous derivatives with enhanced biological activities .
Case Study on Antimicrobial Efficacy
A recent study synthesized a series of imidazo[1,2-a]pyrimidine derivatives and evaluated their antimicrobial activity against clinical isolates of bacteria and fungi. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as alternative treatments in antimicrobial therapy .
Case Study on Anticancer Activity
Another investigation focused on the anticancer effects of imidazo[1,2-a]pyrimidine derivatives on breast cancer cell lines. The study demonstrated that these compounds could induce apoptosis and inhibit cell proliferation significantly more than standard chemotherapeutics, highlighting their potential as novel anticancer agents .
Data Summary Table
Mechanism of Action
The mechanism of action of 2-(4-Isopropylphenyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes or microbial growth. The compound’s structure allows it to form hydrogen bonds and π-π stacking interactions with its targets, enhancing its binding affinity and efficacy .
Comparison with Similar Compounds
Table 1: Physical and Spectroscopic Data of Selected Imidazo[1,2-a]pyrimidine Derivatives
Key Observations :
Key Observations :
- Bulkier substituents (e.g., octylphenyl in OPIP) enhance corrosion inhibition efficiency by promoting hydrophobic interactions with metal surfaces .
- Electron-withdrawing groups (e.g., bromo, nitro) improve antimicrobial activity but may reduce fluorescence intensity due to electron-deficient aromatic systems .
Computational and Mechanistic Insights
- DFT studies : Reveal that electron-rich substituents (e.g., isopropyl) increase electron density at the imidazo[1,2-a]pyrimidine core, enhancing adsorption on metal surfaces .
- Molecular docking : Schiff base derivatives (e.g., 5d) show strong binding to COX-2 via hydrogen bonding and π-π stacking .
- ADMET predictions : Most derivatives exhibit favorable drug-likeness, though high plasma protein binding (>90%) may limit bioavailability .
Biological Activity
2-(4-Isopropylphenyl)imidazo[1,2-a]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including antibacterial, antifungal, and anti-inflammatory activities, supported by relevant studies and findings.
Chemical Structure
The compound belongs to the imidazo[1,2-a]pyrimidine class, characterized by a fused imidazole and pyrimidine ring system. The presence of the isopropyl group on the phenyl ring may influence its biological activity through steric and electronic effects.
1. Antibacterial Activity
Research indicates that various imidazo[1,2-a]pyrimidine derivatives exhibit significant antibacterial properties. For instance, a study reported that modifications to the imidazo[1,2-a]pyrimidine scaffold can lead to compounds with varying degrees of antibacterial efficacy. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 4 μg/mL to 32 μg/mL against different bacterial strains .
Table 1: Antibacterial Activity of Imidazo[1,2-a]pyrimidine Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 16 |
| Other derivative A | Escherichia coli | 8 |
| Other derivative B | Pseudomonas aeruginosa | 32 |
2. Antifungal Activity
In addition to antibacterial properties, certain derivatives have shown antifungal activity. The presence of specific substituents significantly affects their potency. For example, some compounds demonstrated MIC values as low as 8 μg/mL against Candida species .
3. Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. A study highlighted that imidazo[1,2-a]pyrimidine derivatives could inhibit lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme linked to inflammatory processes in diseases like atherosclerosis and Alzheimer's disease . This inhibition suggests potential therapeutic applications in treating inflammation-related conditions.
Case Study 1: Respiratory Disorders
A patent application discusses the use of diazabicyclo-substituted imidazo[1,2-a]pyrimidines for treating respiratory disorders such as obstructive sleep apnea. The compounds were shown to stabilize upper airway muscles through potassium channel blockade, which is crucial in preventing airway collapse during sleep .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective potential of TASK channel blockers derived from imidazo[1,2-a]pyrimidines in models of multiple sclerosis. These compounds reduced neuronal apoptosis and improved outcomes in animal models .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that modifications at various positions on the imidazo[1,2-a]pyrimidine scaffold can drastically alter biological activity. For instance:
- Substituents on the phenyl ring can enhance or diminish antibacterial efficacy.
- The addition of alkyl groups may improve solubility and bioavailability.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Isopropyl group | Decreases antibacterial activity |
| Halogen substitution | Increases antifungal potency |
| Alkyl chain length | Affects solubility and bioavailability |
Q & A
Q. What are the foundational synthetic routes for synthesizing 2-(4-Isopropylphenyl)imidazo[1,2-a]pyrimidine?
The compound can be synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds, such as 1,3-diketones or β-ketoesters, under reflux conditions . Alternatively, a one-pot Biginelli reaction using urea/thiourea, aldehydes, and β-ketoesters in acidic media (e.g., HCl or acetic acid) offers a high-yield, scalable approach. Microwave-assisted synthesis has also been employed to reduce reaction times (from hours to minutes) and improve yields (e.g., 80–95%) by enhancing reaction kinetics .
Q. Which spectroscopic techniques are critical for structural confirmation of imidazo[1,2-a]pyrimidine derivatives?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments (e.g., distinguishing between C-5 and C-7 protons in the pyrimidine ring) .
- HRMS : For precise molecular weight determination and fragmentation pattern analysis .
- FT-IR : To identify functional groups like C=O or C-N stretches in intermediates .
- 2D NMR (COSY, HSQC) : For resolving complex coupling patterns in substituted derivatives .
Q. What in vitro assays are typically used for preliminary biological screening of these compounds?
Common assays include:
- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
- Anticancer screening : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Anti-inflammatory activity : COX-2 inhibition assays or LPS-induced cytokine suppression in macrophages .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in multi-step functionalization?
Strategies include:
- Catalyst optimization : Transition-metal catalysts (e.g., Pd/Cu for cross-coupling) improve regioselectivity in aryl substitutions .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while microwave irradiation reduces side reactions .
- Protecting groups : Use of Boc or acetyl groups to prevent undesired cyclization during functionalization .
Q. What computational methods are employed to predict pharmacokinetic and toxicity profiles?
- ADMET prediction : Tools like SwissADME or ADMETLab assess solubility, bioavailability, and CYP450 interactions using Lipinski’s Rule of Five and QSAR models .
- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to targets like α-glucosidase or β-catenin .
- DFT calculations : To correlate electronic properties (HOMO-LUMO gaps) with antioxidant or corrosion inhibition activities .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
Key modifications include:
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂, -CF₃) at C-2 improve antimicrobial activity, while bulky aryl groups at C-6 enhance anticancer potency .
- Heterocyclic fusion : Incorporating pyridine or thiazole rings (e.g., benzo[4,5]imidazo[1,2-a]pyrimidine) increases metabolic stability .
- Hybrid scaffolds : Combining imidazo[1,2-a]pyrimidine with triazole or oxadiazole moieties improves kinase inhibition (e.g., Aurora-A) .
Q. How should researchers resolve contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?
- Standardized protocols : Use common cell lines (e.g., HepG2 for liver toxicity) and control compounds (e.g., doxorubicin for cytotoxicity) .
- Dose-response validation : Repeat assays with gradient concentrations and statistical validation (p < 0.05 via ANOVA).
- Mechanistic studies : Elucidate off-target effects via transcriptomics or proteomics profiling .
Methodological Resources
- Synthetic Protocols : Refer to microwave-assisted functionalization , Biginelli one-pot synthesis , and palladium-catalyzed cross-coupling .
- Analytical Data : Compare NMR chemical shifts with published spectra for imidazo[1,2-a]pyrimidine derivatives .
- Biological Assays : Follow CLSI guidelines for antimicrobial testing and NCI-60 protocols for anticancer screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
